molecular formula C22H29NO B5414797 (4Z,8E)-N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

(4Z,8E)-N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

Cat. No.: B5414797
M. Wt: 323.5 g/mol
InChI Key: LNMZCLWEFPNPOD-CGXWXWIYSA-N
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Description

(4Z,8E)-N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is characterized by its trideca-4,8-diene core, which is fused with a carboxamide group and a 3,5-dimethylphenyl substituent. The compound’s structural complexity and functional groups make it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

(4Z,8E)-N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c1-16-13-17(2)15-18(14-16)23-22(24)21-19-11-9-7-5-3-4-6-8-10-12-20(19)21/h5-8,13-15,19-21H,3-4,9-12H2,1-2H3,(H,23,24)/b7-5-,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMZCLWEFPNPOD-CGXWXWIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2C3C2CCC=CCCC=CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)C2C3C2CC/C=C\CC/C=C/CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,8E)-N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core, the introduction of the diene functionality, and the attachment of the carboxamide and phenyl groups. Common reagents used in these steps include organometallic reagents, oxidizing agents, and amine derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. Techniques such as continuous flow synthesis, catalytic processes, and automated reaction systems are employed to scale up the production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(4Z,8E)-N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(4Z,8E)-N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.

    Medicine: The compound’s biological activity is investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4Z,8E)-N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level, providing insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (4Z,8E)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid: This compound shares the bicyclic core and diene functionality but lacks the phenyl and carboxamide groups.

    13-Oxabicyclo[10.1.0]trideca-4,8-diene: This compound has a similar bicyclic structure but includes an oxygen atom in the ring system.

Uniqueness

(4Z,8E)-N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is unique due to its combination of a bicyclic core, diene functionality, and specific substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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